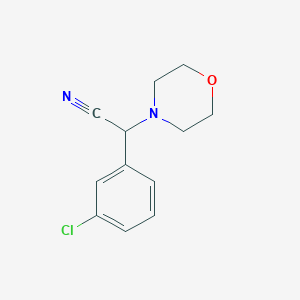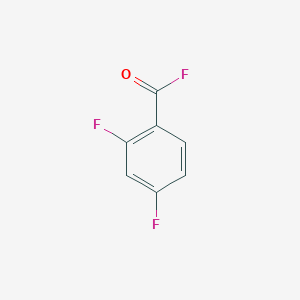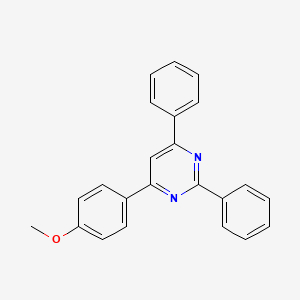
N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-methyl-N-methyloxy-L-alanine amide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-methyl-N-methyloxy-L-alanine amide is a compound commonly used in the field of organic chemistry, particularly in peptide synthesis. This compound is known for its role as a protecting group for amines, which helps in the synthesis of peptides by preventing unwanted side reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-methyl-N-methyloxy-L-alanine amide typically involves the reaction of fluorenylmethyloxycarbonyl chloride with the corresponding amine. The reaction is carried out in the presence of a base such as sodium bicarbonate in an organic solvent like dioxane . Another method involves the use of 9-fluorenylmethylsuccinimidyl carbonate, which reacts with the amine to form the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems for solid-phase peptide synthesis (SPPS) is common in industrial settings, allowing for efficient and scalable production .
Chemical Reactions Analysis
Types of Reactions
N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-methyl-N-methyloxy-L-alanine amide undergoes several types of chemical reactions, including:
Deprotection: The removal of the fluorenylmethyloxycarbonyl group is typically achieved using a base such as piperidine.
Common Reagents and Conditions
Deprotection: Piperidine in N,N-dimethylformamide (DMF) is commonly used for deprotection.
Substitution: Reactions often involve the use of nucleophiles under basic conditions.
Major Products Formed
The major products formed from these reactions include the deprotected amine and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-methyl-N-methyloxy-L-alanine amide has a wide range of applications in scientific research:
Chemistry: It is extensively used in peptide synthesis as a protecting group for amines.
Biology: The compound is used in the synthesis of biologically active peptides and proteins.
Medicine: It plays a role in the development of peptide-based drugs and therapeutic agents.
Industry: The compound is used in the large-scale production of peptides for various industrial applications.
Mechanism of Action
The mechanism of action of N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-methyl-N-methyloxy-L-alanine amide involves the protection of the amine group through the formation of a stable carbamate linkage. This prevents unwanted side reactions during peptide synthesis. The fluorenylmethyloxycarbonyl group can be selectively removed under basic conditions, allowing for the sequential addition of amino acids in peptide synthesis .
Comparison with Similar Compounds
Similar Compounds
- N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-alpha-benzyl glycine
- 9-Fluorenylmethyloxycarbonyl chloride
- 9-Fluorenylmethylsuccinimidyl carbonate
Uniqueness
N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-methyl-N-methyloxy-L-alanine amide is unique due to its specific structure, which provides stability and selectivity in peptide synthesis. Its ability to be easily removed under mild conditions makes it highly valuable in the synthesis of complex peptides .
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-[(2S)-1-[methoxy(methyl)amino]-1-oxopropan-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c1-13(19(23)22(2)25-3)21-20(24)26-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,13,18H,12H2,1-3H3,(H,21,24)/t13-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIEHOGRNHNTRBF-ZDUSSCGKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C)OC)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N(C)OC)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![1,1-Dioxo-1H-1lambda*6*-benzo[b]thiophene-6-sulfonyl chloride](/img/structure/B6316892.png)



![Glycine, N-(2-cyanoethyl)-N-[(1,1-dimethylethoxy)carbonyl]-, methyl ester](/img/structure/B6316929.png)
